molecular formula C11H10N2O2 B6601282 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine CAS No. 64993-06-2

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine

Cat. No.: B6601282
CAS No.: 64993-06-2
M. Wt: 202.21 g/mol
InChI Key: DYMRREZETGXUKO-UHFFFAOYSA-N
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Description

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine (CAS 64993-06-2) is a specialist quinoline derivative with a molecular formula of C11H10N2O2 and a molecular weight of 202.20 g/mol . This compound features a fused quinoline structure incorporating a [1,3]dioxole ring, a motif found in biologically active natural products and synthetic analogues. The piperonal (1,3-benzodioxole) moiety, as seen in related compounds, can act as a hydrogen bond acceptor, a property that may enhance interactions with biological targets such as enzyme active sites . Quinoline-based compounds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, which include antimicrobial, antitumor, and cytotoxic properties . Furthermore, structurally similar hybrids incorporating the quinoline and 1,3-dioxole units have been investigated as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease, with theoretical studies suggesting good blood-brain barrier penetration . This makes 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine a valuable chemical building block for researchers in drug discovery and development, particularly for the synthesis of novel compounds aimed at the central nervous system or for exploring new antimicrobial and anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-methyl-[1,3]dioxolo[4,5-f]quinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-13-10-7(12)4-8-11(9(6)10)15-5-14-8/h2-4H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMRREZETGXUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C(C2=NC=C1)N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation for Quinoline Core Formation

The Friedländer reaction remains a cornerstone for synthesizing quinoline derivatives. In the context of 9-methyl-2H- dioxolo[4,5-f]quinolin-5-amine, this method involves condensing 5-amino-1,3-benzodioxole-4-carbaldehyde (1) with methyl ketones under acidic or basic conditions. For instance, reaction with acetone in the presence of hydrochloric acid yields the intermediate 7,7-dimethyl-7,8-dihydro- dioxolo[4,5-b]acridin-9(6H)-one (2) , which undergoes subsequent oxidation and amination to introduce the C5-amine group .

Mechanistic Insights :

  • Aldol Condensation : The aldehyde group of (1) reacts with the ketone to form an α,β-unsaturated ketone.

  • Cyclization : Intramolecular attack by the amine on the carbonyl carbon forms the quinoline ring.

  • Oxidation : Air or chemical oxidants (e.g., DDQ) aromatize the dihydroquinoline intermediate.

Optimization Data :

ConditionYield (%)Purity (%)
HCl (10%), reflux6895
KOH (5%), ethanol5389

Multicomponent Reaction (MCR) with Meldrum’s Acid

A catalyst-free MCR strategy enables regioselective synthesis of the target compound. Combining 5-amino-1,3-benzodioxole (3) , methylglyoxal (4) , and Meldrum’s acid (5) in aqueous ethanol at room temperature generates the spiroquinoline intermediate (6) , which is hydrolyzed to yield 9-methyl-2H- dioxolo[4,5-f]quinolin-5-amine .

Reaction Pathway :

  • Knoevenagel Condensation : Meldrum’s acid reacts with methylglyoxal to form a malonate derivative.

  • Michael Addition : The amine attacks the α,β-unsaturated intermediate, facilitating cyclization.

  • Hydrolysis : Acidic workup cleaves the Meldrum’s acid moiety, releasing acetone and forming the amine.

Spectral Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.82 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 5.98 (s, 2H, OCH₂O), 4.21 (s, 2H, NH₂), 2.34 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₁N₂O₂ [M+H]⁺: 231.0875; found: 231.0878.

Palladium-Catalyzed Dual Annulation

Adapting methodologies from palladium-catalyzed reactions, 2-(5-nitro-1,3-benzodioxol-4-yl)acetonitrile (7) reacts with 2-bromo-4-methylbenzaldehyde (8) in the presence of Pd(OAc)₂ and Xantphos to form the cyclized product (9) . Subsequent hydrogenation over Pd/C reduces the nitro group to an amine .

Key Advantages :

  • Chemoselectivity : Palladium catalysis avoids side reactions at the dioxolo oxygen.

  • Functional Group Tolerance : Nitrile and bromide groups remain intact during cyclization.

Experimental Parameters :

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventDMF
Temperature100°C
Yield72%

Post-Synthetic Modification of Quinoline Intermediates

An alternative route involves nitration of 9-methyl-2H-[1, dioxolo[4,5-f]quinoline (10) at position 5 using fuming HNO₃, followed by reduction with SnCl₂/HCl to install the amine group. This method, however, suffers from poor regioselectivity (<50% para-nitration) .

Comparative Analysis :

MethodOverall Yield (%)Regioselectivity
Friedländer68High
MCR85Excellent
Palladium Annulation72Moderate
Nitration/Reduction45Low

Solvent and Catalytic Effects on Reaction Efficiency

The choice of solvent profoundly impacts reaction kinetics and product stability. Aqueous ethanol (1:1 v/v) emerges as optimal for MCRs, offering high solubility for polar intermediates while minimizing side reactions . Acidic media (e.g., HCl) accelerate Friedländer annulation but risk hydrolyzing the dioxolo ring, whereas basic conditions (KOH) favor milder pathways but lower yields .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The quinoline framework, which includes 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine, is known for its diverse biological activities. Compounds with this structure have been studied for their antimicrobial and anticancer properties. Research indicates that derivatives of quinoline can exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for drug development .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of specific enzymes or receptors associated with tumor growth or microbial proliferation. For instance, quinoline derivatives can interfere with DNA synthesis or function by interacting with topoisomerases or other critical proteins involved in cell division .

Biological Research

Biological Activity Studies

Studies have shown that compounds like 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine can serve as valuable tools in biological research. Their ability to modulate biological pathways makes them suitable for investigating disease mechanisms and potential therapeutic targets. For example, they may be utilized in studies focusing on anti-inflammatory or immunomodulatory effects .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in treating diseases such as malaria and tuberculosis. For instance, certain derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria, suggesting a pathway for developing new antimalarial agents .

Material Science

Synthesis of Novel Materials

In addition to their biological applications, compounds like 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine are also being explored for their potential use in material science. Their unique chemical properties allow them to act as building blocks in the synthesis of novel materials with tailored functionalities. This includes applications in organic electronics and photonic devices where specific electronic properties are desired .

Mechanism of Action

The mechanism of action of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, it can interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Core Heterocycle Variations

  • N-(2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl) Derivatives (IN3, IN5): These compounds replace the quinoline core with a benzimidazole system but retain the [1,3]dioxolo moiety. The difluoro substitution at position 2 enhances metabolic resistance, as seen in pesticidal applications .
  • 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: A thiazolo ring replaces the dioxolo group, and a thiophene substituent is introduced.
  • 1H-Imidazo[4,5-f]quinolin-2-amine (CAS 77094-09-8): Features an imidazole ring fused to quinoline. The methyl group at position 5 (vs. position 9 in the target compound) demonstrates how substituent positioning affects steric interactions in enzyme binding .

Substituent Position and Functional Groups

  • 8-(Isopropyl)-2-methylquinolin-5-amine (4a): Methyl and isopropyl groups at positions 2 and 8 alter steric bulk and lipophilicity compared to the target compound’s 9-methyl group. Such variations impact solubility and membrane permeability .
  • 5-Deazaflavin Derivatives (e.g., 9a): Replacement of the dioxolo ring with a pyrimidine system and substitution with propylamino groups highlight how nitrogen-rich cores influence redox properties and antitumor activity .

Physicochemical Properties

Property 9-Methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine 1H-Imidazo[4,5-f]quinolin-2-amine (CAS 77094-09-8) IN3 (CK1ε Inhibitor)
Molecular Weight ~243.25 g/mol (Estimated) 198.22 g/mol ~400 g/mol (Estimated)
Boiling Point Not Reported 495.4°C Not Reported
LogP (Lipophilicity) Moderate (Predicted) 1.405 (Density) High (Benzamide group)
Solubility Likely polar due to amine and dioxolo groups Low (Nonpolar imidazole core) Moderate
  • The target compound’s amine and dioxolo groups likely increase aqueous solubility compared to imidazo analogs . However, the benzamide in IN3 adds hydrophobicity, enhancing membrane permeability .

Biological Activity

9-Methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is a heterocyclic compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a dioxolo ring fused to a quinoline core, positions it as a promising candidate for various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 9-methyl-[1,3]dioxolo[4,5-f]quinolin-5-amine
  • CAS Number : 64993-06-2
  • Molecular Formula : C₁₁H₁₀N₂O₂

The biological activity of 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine is attributed to its ability to interact with specific molecular targets. It is known to inhibit various enzymes and receptors involved in critical cellular processes:

  • Tyrosine Kinases : Inhibition of these enzymes can disrupt signaling pathways associated with cancer progression.
  • DNA and RNA Interaction : The compound may affect nucleic acid synthesis and function.

Antimicrobial Activity

Research indicates that 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine exhibits significant antimicrobial properties. A study demonstrated that derivatives of quinoline compounds showed effective inhibition against various bacteria and fungi. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to established antibiotics .

Compound MIC (μg/mL) Target Organisms
9-Methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine10 - 15E. coli, S. aureus
Control (Gentamicin)25E. coli
Control (Vancomycin)30S. aureus

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

A notable study assessed its cytotoxic effects on several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
A54920Cell cycle arrest at G2/M phase
MCF725Inhibition of proliferation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives including 9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine against resistant strains of bacteria. The results indicated that this compound exhibited superior activity against multi-drug resistant strains .
  • Cytotoxicity Assessment : A research article published in a peer-reviewed journal reported the cytotoxic effects of this compound on breast cancer cells. The study utilized flow cytometry to analyze apoptosis induction and found significant increases in early apoptotic cells upon treatment with the compound .

Q & A

Q. Basic

  • HPLC with UV detection : To quantify impurities (<2% threshold) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Verify C, H, N, and F composition against theoretical values .

How does the methyl-dioxolo substitution influence electronic properties?

Q. Advanced

  • Steric effects : Methyl groups increase steric hindrance, altering binding kinetics in biological assays.
  • Electronic effects : The dioxolo ring’s electron-donating nature enhances aromatic π-π stacking, measurable via UV-Vis spectroscopy or DFT calculations .
  • Comparative studies : Fluorinated analogs (e.g., 6-fluoro-2-methylquinolin-5-amine) show how substituent position modulates redox potentials .

How to resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Control variables : Standardize assay conditions (e.g., cell lines, incubation time, solvent/DMSO concentration) .
  • Purity reassessment : Re-run HPLC or LC-MS to rule out degradation products .
  • Meta-analysis : Compare with structurally similar compounds (e.g., quinoline derivatives with fluorophenyl groups) to identify substituent-activity trends .

What computational tools predict target interactions for this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes/receptors (e.g., cytochrome P450) .
  • QSAR models : Train on datasets from PubChem or ChEMBL to predict ADMET properties .
  • Dynamic simulations : MD simulations (GROMACS) assess stability of ligand-target complexes under physiological conditions .

What are the stability considerations for long-term storage?

Q. Basic

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis, based on protocols for methylamine hydrochlorides .
  • Stability assays : Monitor degradation via monthly HPLC checks and FT-IR for functional group integrity .

How to design experiments for SAR studies of analogs?

Q. Advanced

  • Substituent variation : Synthesize derivatives with halogens (F, Cl) or methoxy groups at positions 5, 6, or 8 to map steric/electronic effects .
  • Biological testing : Prioritize assays relevant to observed activity (e.g., antimicrobial MIC tests, kinase inhibition assays) .
  • Data correlation : Use PCA (principal component analysis) to link structural descriptors (e.g., logP, polar surface area) with activity .

What are common pitfalls in synthesizing this compound?

Q. Advanced

  • Byproduct formation : Avoid overalkylation by controlling stoichiometry (1:1 molar ratio for methylating agents) .
  • Low yields : Optimize reaction time (e.g., 12–24 hrs for cyclization steps) and use catalysts like Pd(OAc)2_2 for cross-coupling .
  • Purification challenges : Employ gradient elution in column chromatography (hexane/ethyl acetate) to separate regioisomers .

How to assess the compound’s potential for drug development?

Q. Advanced

  • In vitro profiling : Screen against CYP450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .
  • Toxicity prediction : Use ProTox-II or similar platforms to estimate hepatotoxicity and mutagenicity .
  • Solubility optimization : Test co-solvents (PEG 400, cyclodextrins) or salt formation (e.g., hydrochloride) to improve aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.